molecular formula C15H16ClN3O2 B2728002 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide CAS No. 1207045-34-8

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide

Cat. No. B2728002
M. Wt: 305.76
InChI Key: IDGDRUVBDIHPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural similarities to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" have been synthesized for various purposes, including as potential therapeutic agents and as part of studies into novel chemical reactions. For instance, synthesis routes for triazolo[1,5-c]pyrimidines were explored due to their activity as mediator release inhibitors, potentially useful in antiasthma applications (Medwid et al., 1990). Similarly, the synthesis of novel thiazolidinone and acetidinone derivatives, showcasing diverse chemical reactivity and the potential for antimicrobial activity, highlights the versatility of pyrimidine derivatives in generating bioactive molecules (Mistry et al., 2009).

Biological Activities

The chemical class to which "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" belongs has been investigated for various biological activities. One area of research focuses on the antimicrobial properties of pyrimidinone and oxazinone derivatives, which were synthesized using citrazinic acid as a starting material and showed promising antibacterial and antifungal activities (Hossan et al., 2012). Another study on anilidoquinoline derivatives evaluated their therapeutic efficacy against Japanese encephalitis, revealing significant antiviral and antiapoptotic effects, suggesting the potential of these compounds in viral infection treatments (Ghosh et al., 2008).

Potential Therapeutic Uses

Research into compounds related to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" also includes the exploration of their therapeutic potential beyond antimicrobial activities. This includes studies into their use as anti-inflammatory, antitumor, and antifungal agents. For example, compounds synthesized for their ability to inhibit histamine release could lead to new treatments for asthma and allergies, demonstrating the potential of these molecules in addressing a range of health conditions (Medwid et al., 1990).

Safety And Hazards

This involves studying the toxicity of the compound and its impact on human health and the environment .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions it could be used in .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-2-7-17-14(20)9-19-10-18-13(8-15(19)21)11-3-5-12(16)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDRUVBDIHPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide

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